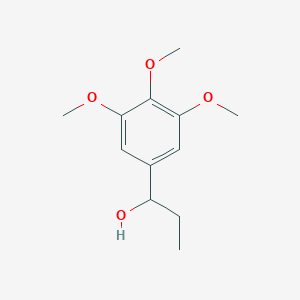

1-(3,4,5-Trimethoxyphenyl)propan-1-ol

Description

Properties

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h6-7,9,13H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYMDKWKEGXJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-(3,4,5-Trimethoxyphenyl)propan-1-ol (CAS 29652-81-1)

[1]

Executive Summary & Chemical Identity[2]

1-(3,4,5-Trimethoxyphenyl)propan-1-ol is a specialized benzylic alcohol intermediate used primarily in the synthesis of bioactive phenethylamines, lignan analogs, and lignin model compounds. Its structure features an electron-rich aromatic ring substituted with three methoxy groups, imparting unique solubility and reactivity profiles essential for structure-activity relationship (SAR) studies in medicinal chemistry.

Chemical Profile[2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| CAS Number | 29652-81-1 |

| IUPAC Name | 1-(3,4,5-Trimethoxyphenyl)propan-1-ol |

| Molecular Formula | C₁₂H₁₈O₄ |

| Molecular Weight | 226.27 g/mol |

| Appearance | Viscous colorless to pale yellow oil (may crystallize upon prolonged standing) |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂, EtOAc; Insoluble in water |

| Key Functional Groups | Benzylic hydroxyl (-OH), Methoxy ethers (-OMe) |

Synthesis & Manufacturing Protocols

The synthesis of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol is typically approached via two primary pathways: Carbonyl Reduction (preferred for scale) and Grignard Addition (preferred for convergent synthesis).

Pathway A: Reduction of 3,4,5-Trimethoxypropiophenone (Recommended)

This route offers high atom economy and simplified purification.

Reagents:

-

Substrate: 3,4,5-Trimethoxypropiophenone (1.0 eq)

-

Reductant: Sodium Borohydride (NaBH₄) (0.6–1.0 eq)

-

Solvent: Methanol or Ethanol (anhydrous preferred)

-

Quench: Dilute HCl or NH₄Cl(aq)

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of 3,4,5-trimethoxypropiophenone in 30 mL of methanol in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Slowly add NaBH₄ (6 mmol) in small portions over 15 minutes. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor conversion via TLC (30% EtOAc/Hexanes); the ketone spot (R_f ~0.[1]6) should disappear, replaced by the alcohol (R_f ~0.3).

-

Quench: Carefully add 10 mL of saturated NH₄Cl solution or 1M HCl to destroy excess hydride.

-

Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The crude oil is typically >95% pure but can be distilled under high vacuum (0.5 mmHg) if necessary.

Pathway B: Grignard Addition to 3,4,5-Trimethoxybenzaldehyde

This route is useful when the propiophenone precursor is unavailable.

Reagents:

-

Reagent: Ethylmagnesium Bromide (EtMgBr) (1.2 eq, usually in Et₂O or THF)

Protocol Summary: Add EtMgBr dropwise to a cold (0°C) solution of the aldehyde in dry THF under inert atmosphere (N₂/Ar). Stir for 1 hour, then quench with aqueous acid. This method forms the C-C bond and the alcohol functionality simultaneously.

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways for CAS 29652-81-1, highlighting the convergent nature of the Grignard route versus the linear reduction route.

Analytical Characterization

Validating the identity of the synthesized compound requires specific spectroscopic markers.

Nuclear Magnetic Resonance (NMR)[13]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.55 (s, 2H): Aromatic protons (positions 2, 6). The symmetry of the 3,4,5-trimethoxy substitution pattern results in a singlet.

-

δ 4.52 (t, J = 6.5 Hz, 1H): Benzylic proton (-CH -OH). The triplet splitting arises from coupling with the adjacent methylene group.

-

δ 3.86 (s, 6H): Meta-methoxy groups (3,5-OMe).

-

δ 3.83 (s, 3H): Para-methoxy group (4-OMe).

-

δ 1.85 – 1.65 (m, 2H): Methylene protons (-CH₂-).

-

δ 0.92 (t, J = 7.4 Hz, 3H): Terminal methyl group (-CH₃).

-

Mass Spectrometry (MS)

-

EI-MS (70 eV): Molecular ion peak [M]⁺ at m/z 226.

-

Fragmentation: Prominent peak at m/z 197 (loss of ethyl group, formation of trimethoxybenzyl cation) and m/z 169 (loss of propyl chain).

Applications & Reactivity Profile

The utility of 1-(3,4,5-trimethoxyphenyl)propan-1-ol extends beyond its structure; it acts as a "privileged scaffold" for several chemical transformations.

Lignin Model Chemistry

This compound serves as a non-phenolic model for lignin β-O-4 linkages. In lignin depolymerization studies, the stability of the benzylic alcohol is tested against acidolysis and oxidation.

-

Relevance: It mimics the syringyl (S) units in hardwood lignin but lacks the free phenolic -OH, allowing researchers to isolate the reactivity of the ether bonds.

Pharmaceutical Intermediates

The 3,4,5-trimethoxy motif is pharmacophoric, appearing in drugs like Trimethoprim and Podophyllotoxin .

-

Dehydration: Acid-catalyzed dehydration yields 1-(3,4,5-trimethoxyphenyl)propene , an analog of anethole/asarone.

-

Oxidation: Re-oxidation yields the propiophenone, which can be halogenated and aminated to form cathinone derivatives (controlled substances; strict regulatory compliance required).

Reactivity Flowchart

Figure 2: Divergent reactivity of the benzylic alcohol functionality, demonstrating its versatility as a chemical building block.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for benzylic alcohols and trimethoxybenzenes.

-

GHS Classification: Warning.[2]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Benzylic alcohols can slowly oxidize to ketones upon exposure to air and light.

-

Disposal: Dispose of via a licensed chemical waste contractor. Do not discharge into drains.

References

-

Reduction of Propiophenones

- Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.

-

Synthesis of Trimethoxy Precursors

- Manchand, P. S., et al. (1992). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Journal of Organic Chemistry. (Details the preparation of the aldehyde used in the Grignard route).

-

Lignin Model Reactivity

- Sturgeon, M. R., et al. (2014). Lignin Depolymerization via Metal-Catalyzed Hydrodeoxygenation. Green Chemistry, 16, 155-164. (Discusses the stability and reactivity of propyl-substituted methoxybenzenes).

-

General Properties of Phenylpropanols

- PubChem Compound Summary for 1-(3,4,5-Trimethoxyphenyl)propan-1-ol (CID 12824647).

Sources

- 1. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 2. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. designer-drug.com [designer-drug.com]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Profiling of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol

This guide details the physicochemical profile, synthesis, and characterization of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol , a significant benzylic alcohol intermediate often encountered in the synthesis of bioactive phenethylamines and lignin model compounds.

Executive Summary

1-(3,4,5-Trimethoxyphenyl)propan-1-ol (CAS: 29652-81-1 ; Note: Often confused with its primary alcohol isomer, CAS 53560-26-2) is a secondary benzylic alcohol. It serves as a critical chiral building block in the synthesis of substituted phenylpropanoids and mescaline analogues. Unlike its solid homologue (3,4,5-trimethoxybenzyl alcohol), this

Molecular Identity & Structural Analysis[1][2][3]

The compound features a lipophilic propyl chain attached to the benzylic carbon of a trimethoxy-substituted aromatic ring. This structure imparts unique solubility and reactivity profiles, particularly regarding benzylic oxidation and elimination reactions.

| Parameter | Data / Descriptor |

| IUPAC Name | 1-(3,4,5-Trimethoxyphenyl)propan-1-ol |

| Common Synonyms | |

| CAS Number | 29652-81-1 (Specific to the 1-ol isomer) |

| Molecular Formula | |

| Molecular Weight | 226.27 g/mol |

| SMILES | CCC(O)c1cc(OC)c(OC)c(OC)c1 |

| Chirality | Contains 1 stereocenter at |

Thermodynamic & Physical Constants

Note: Values marked with (Exp) are experimental; values marked with (Pred) are computationally derived based on SAR (Structure-Activity Relationship) with homologous series.

| Property | Value / Range | Context & Causality |

| Physical State | Viscous Liquid / Low-melting Solid | The |

| Boiling Point | 165–170 °C @ 0.5 mmHg (Pred) | High boiling point necessitates high-vacuum distillation for purification to prevent thermal elimination to the alkene (isosafrole analog). |

| Density | Denser than water due to the electron-rich trimethoxy ring system. | |

| Refractive Index ( | 1.535–1.545 (Pred) | Consistent with electron-rich aromatic systems. |

| LogP (Octanol/Water) | 1.8 – 2.1 (Pred) | Moderate lipophilicity; soluble in organic solvents (DCM, EtOAc, alcohols) but sparingly soluble in water. |

| pKa (Hydroxyl) | ~14.5 (Pred) | Typical secondary alcohol acidity; deprotonation requires strong bases (e.g., NaH, LDA). |

Synthesis & Reaction Pathways[5][6]

The physical state of the final product is heavily dependent on the synthesis route and impurity profile. The two primary routes are the Grignard Addition (Route A) and the Ketone Reduction (Route B). Route B is preferred for purity control.

Diagram 1: Synthesis & Reactivity Flow

Visualization of the reduction pathway and potential side reactions (elimination).

Caption: Route B (Reduction) is the standard synthesis. Thermal or acidic stress causes dehydration to the alkene.

Protocol: Borohydride Reduction (Route B)

Rationale: This method avoids the complex workup of Grignard reactions and minimizes magnesium salt contamination.

-

Dissolution: Dissolve 10.0 g (44.6 mmol) of 3,4,5-trimethoxypropiophenone in 100 mL of anhydrous methanol.

-

Reduction: Cool to 0°C. Add 1.7 g (45 mmol) of Sodium Borohydride (NaBH₄) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane; Product

~0.4, Ketone -

Quench: Carefully add 10 mL saturated

solution. -

Extraction: Evaporate methanol under reduced pressure. Resuspend residue in water/DCM. Extract organic layer, dry over

, and concentrate. -

Result: Yields a clear, pale yellow oil. If crystallization is required, triturate with cold pentane.

Characterization & Spectral Standards

To validate the identity of the compound, the following spectral fingerprints must be confirmed.

Nuclear Magnetic Resonance (NMR)

Solvent:

-

¹H NMR:

- 6.55 (s, 2H): Aromatic protons (Positions 2, 6).

-

4.52 (t, J=6.5 Hz, 1H): Benzylic methine (

- 3.85 (s, 6H): Meta-methoxy groups.

- 3.80 (s, 3H): Para-methoxy group.

-

1.65–1.85 (m, 2H): Propyl methylene (

-

0.92 (t, J=7.4 Hz, 3H): Terminal methyl (

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 226 m/z[4] -

Base Peak: 197 m/z (Loss of ethyl group,

-cleavage). -

Fragment: 169 m/z (Trimethoxybenzyl cation).

Stability & Handling

Diagram 2: Stability & Degradation Logic

Logical flow of storage risks and mitigation strategies.

Caption: The benzylic position is sensitive to oxidation (reverting to ketone) and dehydration.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Strong oxidizing agents (converts back to ketone), strong acids (causes elimination to alkene).

References

-

Synthesis & Reduction: Letulle, C., et al. (2024). "Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones." Pharmaceuticals. (Context: General reduction protocols for trimethoxy-ketones).

-

Physical Properties (Homologs): PubChem Compound Summary for 3,4,5-Trimethoxybenzyl alcohol (CID 77449). .

-

Spectral Data Validation: Sigma-Aldrich Product Specification, "3,4,5-Trimethoxybenzyl alcohol." .

- Reaction Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Context: Mechanism of NaBH4 reduction and benzylic stability).

Sources

- 1. 1-(3-Methoxypropoxy)propan-1-ol | C7H16O3 | CID 22833331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol | C12H18O4 | CID 6428843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-5-Allyl-1,3-dimethoxy-2-((1-(3,4,5-trimethoxyphenyl)propan-2-yl)oxy)benzene | C23H30O6 | CID 91734155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aldlab-chemicals_3-(3,4,5-Trimethoxy-phenyl)-propan-1-ol [aldlab.com]

A Technical Guide to the Solubility of 3,4,5-Trimethoxybenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that dictates the viability of a compound throughout the drug development lifecycle, from early-stage screening to final formulation. This guide provides a detailed examination of the solubility characteristics of 3,4,5-trimethoxybenzyl alcohol, a versatile aromatic alcohol and key building block in the synthesis of pharmaceuticals.[1] While direct quantitative solubility data in a broad range of organic solvents is not extensively published, this document synthesizes foundational chemical principles with established experimental methodologies to provide a predictive framework and a robust protocol for its determination. We will explore the molecular structure, predict its behavior in various solvent classes, and present a comprehensive, self-validating experimental workflow for generating precise solubility data.

Introduction to 3,4,5-Trimethoxybenzyl Alcohol

3,4,5-Trimethoxybenzyl alcohol (CAS No. 3840-31-1, Molecular Formula: C₁₀H₁₄O₄) is an aromatic alcohol distinguished by a benzene ring substituted with a hydroxymethyl group and three methoxy groups at the 3, 4, and 5 positions.[1][2][3] This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals targeting neurological disorders and agrochemicals.[1] Its utility is also noted in the flavor, fragrance, and cosmetics industries due to its antioxidant properties.[1]

Understanding the solubility of this compound is paramount for several key processes in pharmaceutical development:

-

Reaction Chemistry: Ensuring the compound remains in solution is essential for efficient and complete chemical reactions during synthesis.

-

Purification: Crystallization and chromatographic purification methods are highly dependent on differential solubility in various solvent systems.

-

Formulation: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent is fundamental to creating viable dosage forms, such as injectables or oral solutions.

-

Early-Stage Screening: Poor solubility can lead to unreliable results in in vitro assays and is a common cause of candidate attrition.[4]

Physicochemical Properties & Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between molecules.[5]

Molecular Structure Analysis:

-

Polar Features: The primary alcohol (-CH₂OH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[5][6] The three methoxy (-OCH₃) ether groups also contribute to the molecule's polarity and can act as hydrogen bond acceptors.

-

Nonpolar Features: The benzene ring and the hydrocarbon backbone constitute the nonpolar, hydrophobic portion of the molecule.[5]

Predicted Solubility Behavior: Based on its structure, 3,4,5-trimethoxybenzyl alcohol exhibits a dual nature. The presence of multiple polar, hydrogen-bonding groups suggests good solubility in polar solvents. However, the nonpolar aromatic ring will favor interactions with less polar or nonpolar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected. The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents.[6] A patent describing the synthesis of the compound notes its dissolution in methanol.[7]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Good to moderate solubility is anticipated. These solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. While the benzene ring offers some compatibility through London dispersion forces, the highly polar alcohol and methoxy groups will hinder dissolution in a nonpolar environment.[5]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. These solvents have a moderate polarity and can interact with both the polar and nonpolar regions of the molecule. A synthesis procedure confirms its solubility in chloroform for extraction purposes.[7]

Qualitative Solubility Data Summary

While specific quantitative data is sparse in publicly available literature, a qualitative summary based on chemical principles and documented procedures can be established.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between solute's -OH and solvent's -OH groups.[6] Documented use as a reaction solvent.[7] |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Favorable interactions with both polar and nonpolar moieties. Documented use as an extraction solvent.[7] |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | π-stacking interactions with the benzene ring can aid solubility, but polarity mismatch with -OH group is a limiting factor. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by weak London dispersion forces; significant energy penalty to disrupt solvent-solvent and solute-solute interactions.[5] |

| Aqueous | Water | Low | The hydrophobic benzene ring overcomes the hydrophilic character of the four oxygen-containing groups, limiting water solubility.[5] |

Experimental Protocol for Thermodynamic Solubility Determination

To generate precise, reliable, and authoritative data, the isothermal shake-flask method is the gold standard.[8] It is the most widely used and reliable method for measuring the thermodynamic (or equilibrium) solubility of a compound.[4][8] This protocol is designed to be self-validating by ensuring equilibrium is reached.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is quantified using a validated analytical technique (e.g., HPLC-UV).

Materials & Equipment

-

Solute: 3,4,5-Trimethoxybenzyl alcohol (purity ≥ 97%)[9]

-

Solvents: HPLC-grade organic solvents

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes (1 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Stock Standards: Accurately prepare a stock solution of 3,4,5-trimethoxybenzyl alcohol (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). From this, create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) to establish a calibration curve.

-

Sample Preparation:

-

Add an excess of solid 3,4,5-trimethoxybenzyl alcohol to a pre-weighed vial. The key is to ensure solid remains undissolved at the end of the experiment.[8][10] A 5-fold excess over the estimated solubility is a good starting point.[11]

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Prepare each sample in triplicate for statistical validity.

-

-

Equilibration (The Self-Validating Step):

-

Secure the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples at a constant speed (e.g., 300 RPM) to ensure thorough mixing.[10]

-

Causality: The goal is to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This process can be slow.[12] To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).[10][11] The solubility value is confirmed when the measured concentration does not significantly change between the later time points (e.g., the 48h and 72h results are within 5% of each other).

-

-

Sample Processing:

-

After the desired equilibration time, remove the vials and allow the undissolved solid to sediment for 30 minutes.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter into a clean analysis vial. Causality: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[10][12]

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable diluent to fall within the range of the HPLC calibration curve.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

Using the peak area from the resulting chromatogram, calculate the concentration of the diluted sample against the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The final solubility is reported as the average of the triplicate samples, typically in mg/mL or mol/L.

-

Conclusion

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,4,5-trimethoxybenzyl alcohol. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzyl alcohol. Retrieved from [Link]

-

Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(4), 837-839. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source URL unavailable.

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Hunter, C. A. (2017). Polarisation effects on the solvation properties of alcohols. Chemical Science, 9(1), 159-166. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Hunter, C. A. (2017). Polarisation effects on the solvation properties of alcohols. Apollo - University of Cambridge Repository. Retrieved from [Link]

-

meriSTEM. (2020). Alcohols: solubility and solvent polarity. YouTube. Retrieved from [Link]

-

Klein, A. et al. (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. ChemistryOpen, 11(12), e202200155. Retrieved from [Link]

- Google Patents. (2012). CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4,5-trimethoxybenzyl alcohol, 3840-31-1 [thegoodscentscompany.com]

- 3. 3,4,5-Trimethoxybenzyl alcohol | C10H14O4 | CID 77449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. 3,4,5-Trimethoxybenzyl alcohol 97 3840-31-1 [sigmaaldrich.com]

- 10. quora.com [quora.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. quora.com [quora.com]

Difference between 1-(3,4,5-trimethoxyphenyl)propan-1-ol and hydrocinnamic alcohol

Executive Summary

This guide provides a definitive technical analysis comparing 1-(3,4,5-trimethoxyphenyl)propan-1-ol (Compound A) and Hydrocinnamic alcohol (Compound B). While both share a phenylpropanoid backbone, they represent fundamentally different chemical classes. Compound A is a secondary benzylic alcohol with electron-donating methoxy substituents, dictating a reactivity profile dominated by carbocation stabilization and oxidative conversion to ketones. Compound B is a primary homobenzylic alcohol , exhibiting classical primary alcohol behavior (oxidation to aldehydes/acids) and serving as a stable metabolic end-product.

This distinction is critical for researchers in medicinal chemistry, as the trimethoxy motif of Compound A is a pharmacophore associated with tubulin inhibition (colchicine-site binding), whereas Compound B is primarily a fragrance ingredient and lignin metabolite.

Structural & Stereochemical Analysis

The core difference lies in the position of the hydroxyl group relative to the aromatic ring and the substitution pattern on the phenyl ring.

| Feature | Compound A | Compound B |

| IUPAC Name | 1-(3,4,5-Trimethoxyphenyl)propan-1-ol | 3-Phenylpropan-1-ol |

| Common Name | Hydrocinnamic alcohol; Phenylpropanol | |

| CAS Number | 29652-81-1 (racemate) | 122-97-4 |

| Alcohol Class | Secondary, Benzylic | Primary, Homobenzylic |

| Electronic Effect | Electron-rich (3x OMe donors) | Neutral / Unsubstituted |

| Chirality | Chiral Center at C1 (R/S enantiomers) | Achiral |

Visualizing the Divergence

The following diagram illustrates the connectivity differences. Note the "Benzylic" position of the OH in Compound A versus the "Terminal" position in Compound B.

Figure 1: Structural comparison highlighting the electronic environment and alcohol classification.

Synthetic Pathways & Protocols

The synthesis of these molecules requires distinct methodologies due to the position of the oxygen functionality.

Compound A: Grignard Addition (Carbon-Carbon Bond Formation)

To install the hydroxyl group at the benzylic position (C1), a Grignard reaction is the standard self-validating protocol. This method utilizes the electrophilicity of the aldehyde carbonyl carbon.

-

Reagent: Ethylmagnesium bromide (EtMgBr)

-

Mechanism: Nucleophilic addition followed by hydrolysis.

Protocol A: Synthesis of 1-(3,4,5-trimethoxyphenyl)propan-1-ol

-

Setup: Flame-dry a 250mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

-

Reagent Prep: Charge the flask with 3,4,5-trimethoxybenzaldehyde (10.0 mmol) dissolved in anhydrous THF (20 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Dropwise add Ethylmagnesium bromide (1.2 equiv, 3.0 M in ether) over 20 minutes. Observation: Solution may turn yellow/orange due to the formation of the alkoxide intermediate.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of aldehyde (

). -

Quench: Carefully pour the mixture into saturated aqueous

(50 mL) at 0°C to protonate the alkoxide. -

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, gradient 10-30% EtOAc/Hexane).

Compound B: Reduction (Functional Group Interconversion)

Hydrocinnamic alcohol is typically synthesized by reducing the carbonyl of a pre-existing C3 chain (Cinnamaldehyde or Hydrocinnamic acid).

-

Precursor: Hydrocinnamic acid (3-phenylpropanoic acid) or Cinnamyl alcohol.

-

Reagent: Lithium Aluminum Hydride (

) or catalytic hydrogenation (

Protocol B: Reduction of Hydrocinnamic Acid

-

Setup: Dry 2-neck flask,

atmosphere. -

Reduction: Suspend

(2.0 equiv) in anhydrous THF at 0°C. -

Addition: Add Hydrocinnamic acid (dissolved in THF) dropwise. Caution: Vigorous

gas evolution. -

Reflux: Heat to reflux for 3 hours to ensure complete reduction of the carboxylate to the primary alcohol.

-

Fieser Quench: Cool to 0°C. Add water (

mL), 15% NaOH (

Reactivity Profiles & Chemical Logic

The "Difference" is most pronounced in how these molecules behave under oxidative stress and acidic conditions.

Oxidation Pathway

-

Compound A (Secondary): Oxidizes to a Ketone (Propiophenone derivative). The reaction stops here because there are no more H atoms on the carbinol carbon to remove.

-

Reagent: Jones Reagent or PCC.

-

Product: 1-(3,4,5-trimethoxyphenyl)propan-1-one.[4]

-

-

Compound B (Primary): Oxidizes first to an Aldehyde , then rapidly to a Carboxylic Acid .

-

Reagent: Jones Reagent (to Acid) or PCC (stops at Aldehyde).

-

Product: Hydrocinnamic acid.[5]

-

Acid Sensitivity (SN1 vs SN2)

-

Compound A: The benzylic carbocation is stabilized by resonance from the phenyl ring and the electron-donating effect of the three methoxy groups. It undergoes SN1 substitution or E1 elimination (to styrene) readily in acidic conditions.

-

Compound B: Primary carbocations are unstable. It reacts via SN2 mechanisms and is resistant to elimination compared to Compound A.

Figure 2: Divergent oxidation outcomes based on carbon substitution.

Physicochemical & Biological Implications

| Property | Compound A | Compound B |

| Boiling Point | High (~260-270°C est.) | 235°C |

| Solubility | Lipophilic (LogP ~2.0) | Moderate (LogP ~1.8) |

| Biological Role | Pharmacophore: The 3,4,5-trimethoxy motif mimics the A-ring of Colchicine. Derivatives are often investigated as tubulin polymerization inhibitors (anticancer). | Metabolite/Fragrance: Found in storax and balsam. Used as a floral fragrance agent. A metabolite of phenylalanine degradation. |

| Toxicity | Potential cytotoxicity (tubulin interference). | Low toxicity; GRAS (Generally Recognized As Safe) flavoring. |

Application Note: Researchers designing tubulin inhibitors often utilize Compound A as a scaffold because the trimethoxy phenyl ring fits into the hydrophobic pocket of

References

- Synthesis of Benzylic Alcohols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Grignard Reagents).

-

Properties of Hydrocinnamic Alcohol: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 31234, 3-Phenyl-1-propanol. Retrieved from [Link]

-

Trimethoxy Motif in Drug Design: Nepali, K., et al. (2014). 3,4,5-Trimethoxyphenyl moiety: A privileged scaffold for the discovery of novel anticancer agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

- Oxidation of Alcohols: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.

Sources

- 1. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. 1-(3,4,5-Trimethoxyphenyl)Propan-1-Ol | 29652-81-1 [chemicalbook.com]

- 5. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of Secondary Benzylic Alcohols: A Mechanistic Guide

Executive Summary

Secondary benzylic alcohols represent a structural paradox in pharmaceutical development: they offer high potency as chiral pharmacophores but introduce significant thermodynamic liabilities. Their stability is governed by the unique electronic environment of the benzylic position, where the overlap between the aromatic

This guide analyzes the three primary degradation vectors—racemization, oxidation, and dehydration —providing a mechanistic framework for predicting stability and designing self-validating stress tests.

Electronic Foundations: The Resonance Effect

The thermodynamic behavior of secondary benzylic alcohols (e.g., 1-phenylethanol derivatives) is dictated by the ability of the benzene ring to delocalize charge or radical character at the

Bond Dissociation Energy (BDE) Anomalies

Unlike aliphatic alcohols, the benzylic C-H bond is significantly weakened by resonance stabilization of the resulting radical. This makes the methine proton a "soft target" for autoxidation.

Table 1: Comparative Bond Dissociation Energies (298 K)

| Bond Type | Structure | BDE (kcal/mol) | Thermodynamic Implication |

| Aliphatic C-H (Sec) | ~95-98 | Resistant to ambient autoxidation. | |

| Benzylic C-H (Sec) | ~85-88 | High liability for radical oxidation. | |

| Aliphatic C-O | ~91 | Stable to heterolysis without acid catalysis. | |

| Benzylic C-O | ~75-80 (Heterolytic)* | Prone to |

Note: Heterolytic BDE values are solvent-dependent; values indicate relative lability.

The Carbocation Dilemma: Racemization & Solvolysis

For chiral drugs, the most critical instability vector is acid-catalyzed racemization. The secondary benzylic alcohol can undergo reversible dehydration to form a resonance-stabilized carbocation.

Mechanism of Racemization

In the presence of Brønsted acids, the hydroxyl group is protonated (

-

Thermodynamic Driver: The benzylic carbocation is stabilized by the overlap of the empty p-orbital with the aromatic

-system. -

Stereochemical Cost: Re-attack by water occurs with equal probability from the re or si face, leading to racemization.

Hammett Linear Free Energy Relationships

The rate of this ionization correlates strongly with the electronic nature of substituents on the aromatic ring. This follows the Hammett equation:

-

Reaction Constant (

): For benzylic solvolysis, -

Implication: Electron Donating Groups (EDGs) like

or

Visualization: The Racemization Pathway

Figure 1: Acid-catalyzed racemization pathway via the S_N1 mechanism. The rate-determining step (RDS) is the formation of the planar carbocation.

Oxidative Liability: The Radical Pathway

While racemization requires acidic conditions, oxidation can occur under neutral conditions via radical chain mechanisms (autoxidation) or enzymatic pathways (CYP450).

Mechanism

The weak benzylic C-H bond (see Table 1) allows for hydrogen atom abstraction by radical initiators (peroxides, trace metals).

-

Initiation:

-

Propagation: Reaction with molecular oxygen forms a peroxy radical, eventually collapsing to the corresponding ketone (acetophenone derivative).

-

Thermodynamics: Formation of the C=O double bond conjugated with the aromatic ring is highly exothermic.

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of a secondary benzylic alcohol candidate, the following "forced degradation" protocols are recommended. These are designed to be self-validating by including appropriate controls.

Protocol A: Acid-Catalyzed Racemization Assay

Objective: Determine the kinetic barrier to carbocation formation.

-

Preparation: Dissolve the enantiopure alcohol (10 mM) in a mixed solvent system (e.g., acetonitrile:water 1:1).

-

Stressing: Add HCl or

to reach pH 1.0. Incubate at 40°C. -

Sampling: Aliquot every 4 hours for 24 hours. Neutralize immediately with

to quench. -

Analysis: Chiral HPLC/SFC.

-

Data Treatment: Plot

vs. time. The slope-

Self-Validation: Run a parallel sample with a known stable alcohol (e.g., 1-cyclohexylethanol) to confirm the system is not degrading non-benzylic centers.

-

Protocol B: Oxidative Stress (AIBN/Peroxide)

Objective: Assess liability of the benzylic C-H bond.[1]

-

Reagents: Use AIBN (Azobisisobutyronitrile) as a radical initiator rather than just

, as it specifically targets C-H abstraction mechanisms.[2] -

Condition: 10 mM drug + 1 mM AIBN in methanol at 50°C (under air).

-

Analysis: Reverse-phase HPLC monitoring for ketone formation (distinct UV shift due to extended conjugation).

Stability Decision Tree

Figure 2: Decision tree for assessing thermodynamic risks during pre-formulation.

Stabilization Strategies in Drug Design

When a secondary benzylic alcohol is essential for binding affinity, the following structural modifications can improve thermodynamic stability:

-

Fluorination: Introducing a fluorine atom on the benzylic carbon or the adjacent alkyl group destabilizes the carbocation (via strong inductive withdrawal,

), significantly slowing racemization. -

Deuteration: Replacing the benzylic proton with deuterium (

) increases the BDE due to the Primary Kinetic Isotope Effect (KIE), retarding oxidative metabolism and autoxidation. -

Electron Withdrawing Groups (EWG): If SAR permits, adding EWGs (Cl, CN, CF3) to the phenyl ring destabilizes the carbocation intermediate (Hammett effect), protecting against acid-catalyzed degradation.

References

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Foundational text on Hammett plots and solvolysis mechanisms).

-

Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for BDE data).

-

Wuyts, S., et al. (2013). "Acid Zeolites as Alcohol Racemization Catalysts." Journal of Catalysis. (Detailed kinetics of benzylic alcohol racemization).

- Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology.

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Authoritative source on carbocation stability and resonance).

Sources

Molecular Profiling of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol: Synthesis, Stereochemistry, and Pharmacophore Utility

Abstract

This technical guide provides a comprehensive analysis of 1-(3,4,5-trimethoxyphenyl)propan-1-ol , a secondary benzylic alcohol serving as a critical intermediate in the synthesis of tubulin-binding agents and lignin model compounds. We dissect its IUPAC nomenclature, detail a robust Grignard-based synthetic protocol, and analyze its physicochemical properties. Furthermore, we explore its structural significance as a pharmacophore scaffold in medicinal chemistry, specifically regarding the "trimethoxy" motif common to colchicine site inhibitors.

Part 1: Chemical Identity & Nomenclature[1][2][3]

IUPAC Nomenclature Breakdown

The systematic naming of this molecule follows the IUPAC rules for secondary alcohols where the hydroxyl group holds priority.[1]

-

Principal Functional Group: The hydroxyl group (-OH) determines the suffix -ol .[1]

-

Parent Chain Selection: The longest carbon chain containing the carbon bonded to the hydroxyl group is a 3-carbon chain (propane).

-

Numbering: Numbering begins at the carbon attached to the benzene ring to assign the lowest possible locant to the hydroxyl group (Position 1).

-

Substituent: The phenyl ring is substituted with three methoxy groups (-OCH₃) at positions 3, 4, and 5 relative to the connection point. This entire group is the 3,4,5-trimethoxyphenyl moiety.

Final IUPAC Name: 1-(3,4,5-Trimethoxyphenyl)propan-1-ol

Stereochemical Considerations

The C1 carbon is a chiral center, bonded to four distinct groups:

Consequently, the molecule exists as two enantiomers: (1R)- and (1S)-1-(3,4,5-trimethoxyphenyl)propan-1-ol . Synthetic routes typically yield a racemic mixture (

| Property | Descriptor |

| Formula | C₁₂H₁₈O₄ |

| Molecular Weight | 226.27 g/mol |

| Hybridization (C1) | sp³ |

| Bond Rotatable Count | 5 |

| H-Bond Donor/Acceptor | 1 / 4 |

Part 2: Synthetic Routes & Experimental Protocols

Retrosynthetic Analysis

The most direct disconnection is at the C1-C(Ar) bond or the C1-C2(alkyl) bond. The preferred laboratory synthesis utilizes a Grignard addition to an aldehyde, ensuring high atom economy and convergent assembly.

Protocol: Grignard Addition (C-C Bond Formation)

Objective: Synthesis of 1-(3,4,5-trimethoxyphenyl)propan-1-ol via nucleophilic addition.

Reagents:

-

Substrate: 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

-

Nucleophile: Ethylmagnesium bromide (EtMgBr) (1.2 eq, 1.0 M in THF)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or -

Solvation: Dissolve 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) in 20 mL of anhydrous THF. Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature prevents side reactions such as enolization or polymerization.

-

Addition: Add EtMgBr (12 mL, 12 mmol) dropwise via syringe over 15 minutes.

-

Observation: The solution may turn slightly yellow or cloudy as the magnesium alkoxide intermediate forms.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–3 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the aldehyde spot.

-

Quenching: Cool the flask back to 0°C. Slowly add 15 mL of saturated NH₄Cl to protonate the alkoxide.

-

Caution: Exothermic reaction; add slowly to manage gas evolution.

-

-

Workup: Extract the aqueous layer with Diethyl Ether (

mL). Combine organic layers and wash with Brine (20 mL). Dry over anhydrous -

Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 10%

30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Linear workflow for the Grignard synthesis of the target alcohol.

Part 3: Physicochemical Profiling & Analytical Validation

Predicted NMR Spectral Characteristics

To validate the synthesis, the following NMR signals are diagnostic. The symmetry of the 3,4,5-trimethoxy ring simplifies the aromatic region.

¹H NMR (400 MHz, CDCl₃):

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 6.55 – 6.60 | Singlet (s) | 2H | Aromatic protons (C2, C6) |

| CH-OH | 4.50 – 4.60 | Triplet (t) / dd | 1H | Benzylic methine |

| -OCH₃ | 3.80 – 3.88 | Singlet (s) | 9H | Methoxy groups (overlap) |

| -OH | 2.00 – 2.50 | Broad (br s) | 1H | Hydroxyl (exchangeable) |

| -CH₂- | 1.70 – 1.90 | Multiplet (m) | 2H | Methylene of ethyl group |

| -CH₃ | 0.90 – 0.95 | Triplet (t) | 3H | Terminal methyl |

Key Diagnostic: The presence of a strong singlet around 3.8 ppm integrating for 9 protons confirms the integrity of the trimethoxy ring. The disappearance of the aldehyde proton (~9.8 ppm) confirms conversion.

Part 4: Applications in Drug Discovery[9]

The "Trimethoxy" Pharmacophore

The 3,4,5-trimethoxyphenyl moiety is a "privileged structure" in medicinal chemistry, specifically targeting the colchicine-binding site of tubulin.

-

Mechanism: Agents containing this ring mimic the A-ring of colchicine and Combretastatin A-4 (CA-4). They inhibit microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Relevance of the Alcohol: 1-(3,4,5-Trimethoxyphenyl)propan-1-ol serves as a reduced congener or metabolic intermediate of propyl-benzene derivatives (like 3,4,5-trimethoxypropylbenzene). It can be further modified (e.g., esterification) to create prodrugs with enhanced lipophilicity.

Lignin Valorization Models

In green chemistry, this molecule models the syringyl (S) units of lignin. Researchers use it to study:

-

C-O Bond Cleavage: Testing novel catalysts for the depolymerization of lignin into value-added aromatics.

-

Oxidation Studies: Evaluating selective oxidation of benzylic alcohols to ketones (propiophenones) using aerobic conditions.

Biological Interaction Pathway

Figure 2: Pharmacological logic flow. The dashed line indicates that while the alcohol binds, it is often the structural precursor to more potent ketone or stilbene derivatives.

References

-

IUPAC Nomenclature Rules

-

Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

-

Grignard Reaction Mechanisms

-

Tubulin Binding & Pharmacophores

-

Pettit, G. R., et al. (1989). "Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry, 32(11), 2548-2554.

-

-

Lignin Model Chemistry

-

Zakzeski, J., et al. (2010). "The catalytic valorization of lignin for the production of renewable chemicals." Chemical Reviews, 110(6), 3552-3599.

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]

- 3. 1-(3,4,5-Trimethoxyphenyl)Propan-1-Ol | 29652-81-1 [chemicalbook.com]

- 4. 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol | C12H18O4 | CID 6428843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. np-mrd.org [np-mrd.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. ncert.nic.in [ncert.nic.in]

- 9. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 6858 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol via Grignard Addition

[1][2]

Abstract & Scope

This application note details the optimized protocol for the synthesis of 1-(3,4,5-trimethoxyphenyl)propan-1-ol , a critical intermediate in the development of antitubulin agents and mescaline-derived pharmacophores.[1] The method utilizes a Grignard addition of ethylmagnesium bromide to 3,4,5-trimethoxybenzaldehyde.[1][2]

Unlike generic organic synthesis guides, this protocol focuses on impurity control , specifically mitigating the risk of acid-catalyzed dehydration to the styrene derivative—a common failure mode when working with electron-rich benzylic alcohols.

Reaction Mechanism & Logic

The synthesis proceeds via the nucleophilic addition of the ethyl carbanion (from the Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde.

Critical Mechanistic Insight: The presence of three methoxy groups on the phenyl ring significantly increases electron density. This stabilizes the resulting benzylic carbocation intermediate if the final alcohol is exposed to strong acid, leading to rapid dehydration to the alkene (1-(3,4,5-trimethoxyphenyl)propene).[1] Therefore, the quench and workup pH must be strictly controlled .[2]

DOT Diagram: Reaction Mechanism & Pathway

Figure 1: Reaction pathway highlighting the critical branch point where acidic conditions can lead to dehydration.[1][2]

Materials & Equipment

Reagents

| Reagent | Purity/Grade | Role | Stoichiometry |

| 3,4,5-Trimethoxybenzaldehyde | >98% (Recrystallized) | Substrate | 1.0 equiv |

| Ethylmagnesium Bromide | 3.0 M in Et₂O or THF | Nucleophile | 1.2 equiv |

| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | Solvent | 10 mL/g substrate |

| Ammonium Chloride (NH₄Cl) | Saturated Aqueous Sol.[1][2] | Quench Buffer | Excess |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent | N/A |

Equipment

Experimental Protocol

Phase 1: System Preparation

Objective: Eliminate atmospheric moisture to prevent Grignard decomposition (

-

Assemble the 3-neck RBF with a magnetic stir bar, reflux condenser, and rubber septum.[2]

-

Flame-dry the apparatus under vacuum until hot to touch.

-

Backfill with dry Nitrogen or Argon.[2] Repeat this cycle 3 times.

-

Allow the flask to cool to room temperature under positive inert gas pressure.

Phase 2: Reaction Initiation

Objective: Controlled addition to manage exotherm.

-

Substrate Dissolution: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in anhydrous THF (concentration ~0.5 M) inside the flask.

-

Cooling: Submerge the flask in an ice/water bath to reach 0°C.

-

Grignard Addition:

-

Completion: Once addition is complete, remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2 hours.

Phase 3: Quench & Workup

Objective: Protonate the alkoxide without triggering dehydration.[2]

-

Cooling: Return the reaction flask to the ice bath (0°C).

-

Quenching: Slowly add Saturated Aqueous Ammonium Chloride (

) .-

Warning: Do not use HCl or

.[2] The electron-rich ring makes the benzylic alcohol highly sensitive to acid-catalyzed elimination. -

Add dropwise until bubbling ceases and the magnesium salts dissolve/precipitate as a white solid.

-

-

Extraction:

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotovap) at

Phase 4: Purification

Objective: Isolate the pure alcohol from trace aldehyde or coupled byproducts.[2]

-

Method: Flash Column Chromatography.[2]

-

Stationary Phase: Silica Gel (230–400 mesh).[2]

-

Mobile Phase: Gradient elution from 10% to 40% Ethyl Acetate in Hexanes.[2]

-

Product Appearance: The pure alcohol is typically a viscous, colorless to pale yellow oil which may crystallize upon prolonged standing (MP < 50°C).[2]

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the critical temperature and pH control points.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction | Wet solvent or degraded Grignard.[1][2] | Use freshly distilled THF; titrate Grignard reagent before use.[2] |

| Low Yield | Enolization of aldehyde.[2] | Ensure temperature is kept at 0°C during addition; increase Grignard equivalents to 1.5. |

| Styrene Formation | Acidic workup or excessive heat.[2] | Strictly use |

| Wurth Coupling | Homocoupling of Grignard.[2] | Add Grignard slowly. High local concentrations favor coupling.[2] |

References

-

Sigma-Aldrich. 3-(3,4,5-trimethoxyphenyl)-1-propanol Product Information. (Note: Isomer reference for property comparison). Available at: [1][2][4]

-

BenchChem. Application Notes and Protocols: Grignard Reaction with 2-Chloro-3-(2-methoxyphenyl)-1-propene. (General Grignard protocols for methoxy-substituted benzenes).[2] Available at: [1][2]

-

American Chemical Society. Grignard Reaction Safety Summary.[2] (Safety protocols for pyrophoric reagents). Available at: [1][2]

-

National Institutes of Health (PMC). Synthesis of 1-(3,4,5-trimethoxyphenyl)propan-2-one derivatives.[1][2] (Context on trimethoxyphenyl stability). Available at: [1][2]

-

LibreTexts Chemistry. Reactions with Grignard Reagents - Aldehyde Addition. Available at: [1][2]

Sources

- 1. CN102826985B - A kind of preparation method of 1-(3,4,5-trihydroxy-) phenyl-1-alkyl ketone - Google Patents [patents.google.com]

- 2. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 4. 3-(3,4,5-trimethoxyphenyl)-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Reduction of 1-(3,4,5-trimethoxyphenyl)propan-1-one to 1-(3,4,5-trimethoxyphenyl)propan-1-ol

Abstract

This document provides a comprehensive guide for the chemical reduction of the ketone 1-(3,4,5-trimethoxyphenyl)propan-1-one to the corresponding secondary alcohol, 1-(3,4,5-trimethoxyphenyl)propan-1-ol. This transformation is a fundamental process in organic synthesis, particularly in the preparation of biologically active molecules and pharmaceutical intermediates where the 3,4,5-trimethoxyphenyl moiety is a common structural motif. This guide details the reaction mechanism, offers a step-by-step experimental protocol using sodium borohydride, outlines safety precautions, and provides expected characterization data for the final product. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction: The Significance of Ketone Reduction

The reduction of ketones to secondary alcohols is a cornerstone reaction in organic synthesis. This transformation is critical in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and specialty chemicals. The resulting hydroxyl group can serve as a versatile functional handle for subsequent chemical modifications.

The substrate, 1-(3,4,5-trimethoxyphenyl)propan-1-one, contains a trimethoxyphenyl group, a structural feature present in numerous psychoactive compounds and other biologically active molecules. The selective reduction of its ketone functionality is a key step in the synthesis of various derivatives for pharmacological evaluation. This application note focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, for this purpose.

Mechanistic Insights: The Role of Sodium Borohydride

The reduction of a ketone with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1][2][3][4] The borohydride anion (BH₄⁻) acts as the source of the hydride. The reaction can be conceptually broken down into two main stages:

-

Nucleophilic Attack: The hydride ion from the borohydride attacks the partially positive carbon atom of the carbonyl group. This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetraalkoxyborate intermediate.[5]

-

Protonation: The resulting alkoxide is then protonated, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, to yield the final secondary alcohol.[1]

One mole of sodium borohydride can, in theory, reduce four moles of a ketone. However, in practice, a molar excess of the reducing agent is often used to ensure complete conversion.

Caption: General mechanism for the reduction of a ketone with sodium borohydride.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the reduction of substituted acetophenones and is optimized for the reduction of 1-(3,4,5-trimethoxyphenyl)propan-1-one.[6][7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-(3,4,5-trimethoxyphenyl)propan-1-one | 224.25 | 5.0 | 1.12 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 7.5 | 0.28 g |

| Methanol (MeOH) | 32.04 | - | 25 mL |

| Deionized Water (H₂O) | 18.02 | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | 36.46 | - | ~10 mL |

| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 20 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~2 g |

| Thin Layer Chromatography (TLC) plates | - | - | As needed |

| TLC Eluent (e.g., 3:1 Hexanes:Ethyl Acetate) | - | - | As needed |

Reaction Setup and Procedure

Caption: Workflow for the reduction of 1-(3,4,5-trimethoxyphenyl)propan-1-one.

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g (5.0 mmol) of 1-(3,4,5-trimethoxyphenyl)propan-1-one in 25 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to approximately 0°C.

-

Addition of Reducing Agent: Carefully add 0.28 g (7.5 mmol) of sodium borohydride to the stirred solution in small portions over a period of 5-10 minutes. Note: The addition is exothermic and may cause bubbling due to hydrogen gas evolution.

-

Reaction Monitoring: Continue stirring the reaction mixture in the ice bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 15 minutes. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Quenching: Once the reaction is complete (as indicated by TLC, typically within 1-2 hours), slowly and carefully add approximately 10 mL of 1 M hydrochloric acid to the reaction mixture to quench the excess sodium borohydride. Caution: This will cause vigorous hydrogen gas evolution. Perform this step in a well-ventilated fume hood.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-(3,4,5-trimethoxyphenyl)propan-1-ol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) or by recrystallization from an appropriate solvent.

Characterization of 1-(3,4,5-trimethoxyphenyl)propan-1-ol

The structure and purity of the final product should be confirmed by spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of the product will show characteristic absorptions for the hydroxyl and aromatic functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H (alcohol) | 3500 - 3200 | Broad and strong |

| C-H (sp³) | 3000 - 2850 | Medium to strong |

| C-H (aromatic) | 3100 - 3000 | Weak to medium |

| C=C (aromatic) | 1600 - 1450 | Medium, sharp peaks |

| C-O (alcohol) | 1200 - 1050 | Strong |

| C-O-C (ether) | 1275 - 1000 | Strong |

A prominent, broad peak in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretch of the alcohol, confirming the reduction of the carbonyl group.[8] The disappearance of the strong C=O stretch from the starting ketone (typically around 1680 cm⁻¹) is another key indicator of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the product.[9][10]

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 6.6 | Singlet | 2H | Aromatic protons (H-2', H-6') |

| ~4.5 - 4.6 | Triplet | 1H | CH-OH |

| ~3.8 | Singlet | 9H | Methoxy protons (-OCH₃) |

| ~1.7 - 1.8 | Multiplet | 2H | Methylene protons (-CH₂-CH₃) |

| ~2.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

| ~0.9 | Triplet | 3H | Methyl protons (-CH₂-CH₃) |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | Aromatic carbons (C-3', C-5') |

| ~137 | Aromatic carbon (C-4') |

| ~139 | Aromatic carbon (C-1') |

| ~103 | Aromatic carbons (C-2', C-6') |

| ~75 | Carbinol carbon (CH-OH) |

| ~60 | Methoxy carbon (para-OCH₃) |

| ~56 | Methoxy carbons (meta-OCH₃) |

| ~32 | Methylene carbon (-CH₂-CH₃) |

| ~10 | Methyl carbon (-CH₂-CH₃) |

The upfield shift of the carbonyl carbon (from ~198 ppm in the ketone) to the carbinol carbon signal (around 75 ppm) is a definitive indicator of the reduction.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this reaction.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and nitrile gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood, especially during the addition of sodium borohydride and the quenching step with acid, as flammable hydrogen gas is evolved.

-

Handling Sodium Borohydride: Sodium borohydride is a water-reactive solid. It should be stored in a cool, dry place away from moisture and acids. Avoid inhalation of the powder and contact with skin and eyes.

-

Quenching Procedure: The quenching of excess sodium borohydride with acid is highly exothermic and produces a large volume of hydrogen gas. The acid should be added slowly and with efficient stirring while cooling the reaction flask in an ice bath.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The reduction of 1-(3,4,5-trimethoxyphenyl)propan-1-one to 1-(3,4,5-trimethoxyphenyl)propan-1-ol using sodium borohydride is a reliable and efficient transformation. The protocol detailed in this application note provides a clear and reproducible method for obtaining the desired secondary alcohol in good yield. Adherence to the outlined safety procedures is essential for the safe execution of this reaction. The provided characterization data will aid researchers in confirming the identity and purity of their product.

References

-

University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

-

Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride. Retrieved from [Link]

-

Le, L. (2013). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supplementary Data. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

-

Ohio State University. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

-

Studylib. (n.d.). NaBH4 Reduction of Ketone to Alcohol: Lab Experiment. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

SciELO. (n.d.). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH₄. Retrieved from [Link]

-

University of California, Los Angeles. (2018). Improper Quenching of Sodium. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of alcohols using NaBH4. Retrieved from [Link]

-

OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

-

MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxyphenol. Retrieved from [Link]

Sources

- 1. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]

- 2. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 2,4,5-Trimethoxypropiophenone - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

Application Notes & Protocols: Strategic Synthesis of Podophyllotoxin Analogues Utilizing Trimethoxyphenyl Intermediates

An Application Guide for Drug Development Professionals

Abstract: Podophyllotoxin (PPT), a naturally occurring aryltetralin lignan, serves as a critical pharmacophore in oncology, leading to the development of clinically vital drugs such as etoposide and teniposide.[1][2] However, its inherent toxicity and poor pharmacokinetic profile necessitate the strategic synthesis of novel analogues with improved therapeutic indices.[3][4][5] This guide provides a detailed overview of synthetic strategies centered on the crucial 3,4,5-trimethoxyphenyl moiety, which is integral to the molecule's bioactivity.[6] We present field-proven protocols for the modification of the podophyllotoxin scaffold, methods for structural characterization, and protocols for preliminary biological evaluation, designed for researchers in medicinal chemistry and drug development.

Scientific Foundation & Strategic Overview

Podophyllotoxin, first isolated in 1880, inhibits microtubule assembly, leading to mitotic arrest and cell death.[1][3][4][7] This mechanism, while potent, is also responsible for its significant systemic toxicity.[4] Seminal modifications of the parent compound led to a paradigm shift in its mechanism of action. The development of etoposide and teniposide, through modifications at the C-4 position and demethylation of the C-4' position, transformed the microtubule inhibitor into a potent DNA topoisomerase II inhibitor.[2][5][8][9] This pivotal discovery underscored that the aryltetralin core is a highly malleable scaffold for generating diverse biological activities.

The 3,4,5-trimethoxyphenyl group (Ring E) is a cornerstone of podophyllotoxin's interaction with its biological targets.[6] Synthetic strategies, therefore, either aim to construct the entire aryltetralin skeleton using a trimethoxyphenyl-containing building block or, more commonly, utilize naturally sourced podophyllotoxin as a starting chassis for targeted modifications. This guide will focus on the latter, as it is the more prevalent and accessible method for generating diverse analogue libraries.

The primary locus for synthetic modification is the C-4 hydroxyl group. Its strategic position allows for the introduction of a wide array of functionalities to modulate solubility, toxicity, and target engagement.[3][10]

Core Synthetic Pathways at the C-4 Position

The diagram below illustrates the central role of the C-4 position as a hub for synthetic diversification, starting from the natural podophyllotoxin scaffold.

Figure 1: Key synthetic transformations at the C-4 position of podophyllotoxin.

Key Synthetic Strategies & Mechanistic Insights

Strategy A: Synthesis of C-4 Ester and Ether Analogues

Esterification at the C-4 position is a robust method for introducing diverse side chains. This approach is foundational to the synthesis of numerous analogues and leverages well-established coupling chemistry.

Causality of Reagent Selection: The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-Dimethylaminopyridine (DMAP) as a catalyst is a classic and highly effective method.[5]

-

DCC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate.

-

DMAP acts as a superior acyl transfer agent. It reacts with the activated intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the sterically hindered C-4 hydroxyl group of podophyllotoxin. This catalytic cycle is crucial for achieving high yields, especially with a secondary alcohol like that in PPT.

The reaction is typically performed at 0 °C to control the exothermic reaction and minimize side product formation, such as the N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[5]

Strategy B: Introduction of Nitrogen Functionalities at C-4

Introducing nitrogen-containing moieties can significantly alter the physicochemical properties of the molecule, often improving aqueous solubility and providing new hydrogen bonding opportunities with biological targets.

Synthesis of 4β-Azido-4-deoxypodophyllotoxin: This is a cornerstone intermediate. The reaction of podophyllotoxin with hydrazoic acid (HN₃) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) proceeds via an SN1-type mechanism.[11]

-

BF₃·Et₂O coordinates to the C-4 hydroxyl group, transforming it into a good leaving group (H₂O-BF₃).

-

Departure of this leaving group generates a stabilized benzylic carbocation at C-4.

-

The azide ion (N₃⁻) then attacks this carbocation. The stereochemistry of the final product is influenced by the thermodynamically favored conformation, typically resulting in the 4β-azido configuration.

This azide intermediate is exceptionally versatile, serving as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole-linked functionalities.[11]

Detailed Experimental Protocols

These protocols are based on established and validated literature procedures. Standard laboratory safety precautions, including the use of a fume hood, gloves, and safety glasses, are mandatory.

Protocol 1: Synthesis of a C-4 Ester Analogue (General Procedure)

This protocol describes a general method for coupling a carboxylic acid to the C-4 hydroxyl of podophyllotoxin.[5]

Materials:

-

Podophyllotoxin (1 equivalent)

-

Carboxylic acid of choice (1.5 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

0.1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve podophyllotoxin (1 eq) and the selected carboxylic acid (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add DMAP (0.2 eq) to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise to the reaction mixture over 10 minutes.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (approx. 8-12 hours).[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the solid with a small amount of DCM.

-

Combine the filtrates and wash sequentially with 0.1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexane, to yield the desired C-4 ester analogue.[5]

-

Characterize the final product using NMR, HRMS, and IR spectroscopy.

Protocol 2: Synthesis of 4β-Azido-4-deoxypodophyllotoxin Intermediate

This protocol details the synthesis of a key intermediate for further "click chemistry" modifications.[11] Caution: Hydrazoic acid is toxic and explosive. This reaction must be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

Materials:

-

Podophyllotoxin (1 equivalent)

-

Hydrazoic acid solution in benzene (approx. 1.0 M, 1.1 equivalents)

-

Boron trifluoride etherate (BF₃·Et₂O) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine

-

Distilled Water

Procedure:

-